2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole is a synthetic organic compound that features a cyclopropyl group, a bromomethyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the bromination of cyclopropyl methyl ketones or aldehydes. One common method includes the use of ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) to achieve high yields . The reaction conditions are mild and the process is efficient, often completed within a few seconds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the original compound.
Scientific Research Applications
2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Bromomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole involves the formation of reactive intermediates, such as cyclopropylmethyl bromide anions. These intermediates can interact with various molecular targets, leading to the desired chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl Methyl Bromide: Shares the cyclopropyl and bromomethyl groups but lacks the oxazole ring.
4,4-Dimethyl-4,5-dihydro-1,3-oxazole: Contains the oxazole ring but lacks the cyclopropyl and bromomethyl groups.
Properties
CAS No. |
918522-92-6 |
---|---|
Molecular Formula |
C9H14BrNO |
Molecular Weight |
232.12 g/mol |
IUPAC Name |
2-[1-(bromomethyl)cyclopropyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C9H14BrNO/c1-8(2)6-12-7(11-8)9(5-10)3-4-9/h3-6H2,1-2H3 |
InChI Key |
LLJZVOCLXLQADY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=N1)C2(CC2)CBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.